Prop-2-enylstannane

Description

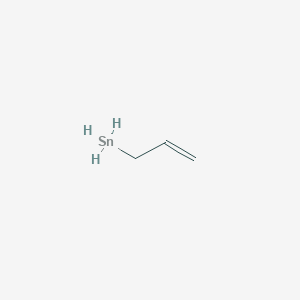

Prop-2-enylstannane (CAS: 317318-96-0) is an organotin compound characterized by a propenyl (allyl) group bonded to a tin (Sn) atom. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocidal agents. The propenyl group in this compound confers distinct reactivity patterns, particularly in cross-coupling reactions and radical-mediated transformations.

Properties

Molecular Formula |

C3H8Sn |

|---|---|

Molecular Weight |

162.81 g/mol |

IUPAC Name |

prop-2-enylstannane |

InChI |

InChI=1S/C3H5.Sn.3H/c1-3-2;;;;/h3H,1-2H2;;;; |

InChI Key |

SVCQRWRPXYOMPR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[SnH3] |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

2.1 Radical Reactions

Prop-2-enylstannane is primarily used as a reactive intermediate in radical allylation reactions. Studies have shown that it can react with various radical precursors to form substituted alkenes efficiently. For example, research indicates that this compound exhibits higher reactivity compared to simple alkenes due to its ability to stabilize radical intermediates .

Table 1: Comparison of Reactivity in Radical Reactions

| Compound | Reactivity (Relative) |

|---|---|

| This compound | High |

| Non-substituted allylstannanes | Moderate |

| Simple alkenes | Low |

2.2 Stille Coupling Reactions

In addition to radical reactions, this compound is utilized in Stille coupling reactions, where it reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds. This application is particularly relevant in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

Table 2: Stille Coupling Reaction Conditions

| Reaction Component | Condition |

|---|---|

| Aryl Halide | Various (e.g., iodides, bromides) |

| Catalyst | Palladium (Pd) |

| Solvent | Toluene or DMF |

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. The compound has been shown to enhance the efficacy of certain chemotherapeutic agents by improving their delivery and bioavailability. For instance, modifications of this compound have led to compounds that demonstrate significant cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity of Modified this compound Derivatives

A study investigated the effects of different substituents on the this compound backbone and their cytotoxicity against breast cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.

Conclusion and Future Directions

The applications of this compound span across synthetic organic chemistry and medicinal applications, showcasing its versatility as a reagent and therapeutic agent. Ongoing research aims to explore further modifications of this compound to enhance its reactivity and biological activity.

Chemical Reactions Analysis

Cross-Coupling Reactions

Prop-2-enylstannane serves as a key reagent in Stille coupling , forming carbon-carbon bonds with electrophilic partners.

Example Reaction:

Key Features:

-

Conditions: Mild temperatures (25–80°C), inert atmosphere

-

Selectivity: High regioselectivity for allyl transfer

Transmetallation Reactions

This compound undergoes transmetallation with Lewis acids like SnCl₄, forming reactive intermediates for stereoselective syntheses.

Mechanism:

This intermediate reacts with aldehydes to yield homoallylic alcohols with 1,5-syn or 1,5-anti stereochemistry, depending on reaction conditions .

Experimental Data:

| Substrate | Product Stereochemistry | Yield (%) | Selectivity (syn:anti) |

|---|---|---|---|

| Benzaldehyde | 1,5-syn | 73 | 73:27 |

| Pent-2-enal | 1,5-anti | 68 | 25:75 |

Source: Degruyter studies on allylstannane-aldehyde reactions

Reactions with Carbonyl Compounds

This compound reacts with aldehydes and ketones under Lewis acid catalysis to form allylated alcohols.

Case Study: Benzaldehyde Reaction

-

Reagents: SnCl₄ (1.2 eq), –78°C, 5 min

-

Mechanistic Pathway: Syn-addition via a six-membered transition state

Radical Reactions

The compound participates in radical chain reactions , often initiated by AIBN or light:

These reactions are critical for synthesizing complex alkenes and functionalized hydrocarbons.

Substitution Reactions

This compound undergoes nucleophilic substitutions with electrophiles such as alkyl halides:

Conditions: Polar solvents (THF, DMF), room temperature

Mechanistic Insights

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Prop-2-enylstannane and analogous organometallic compounds:

Key Observations:

Reactivity :

- This compound’s propenyl group enables allylic tin chemistry, facilitating reactions like Stille couplings. In contrast, tricyclohexyltin hydride’s bulky cyclohexyl groups reduce reactivity but enhance thermal stability, making it suitable for polymer stabilization.

- Diethylsilane (a silicon analog) exhibits lower electrophilicity compared to tin compounds, favoring applications in silicon-based thin-film deposition.

Toxicity and Hazards: Organotin compounds, including this compound, are generally associated with higher toxicity compared to silicon analogs. Diethylsilane poses flammability risks but is less toxic than tin-based counterparts.

Environmental Impact :

- Tin compounds persist in ecosystems due to their slow degradation, whereas silicon-based compounds like diethylsilane degrade more readily.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.